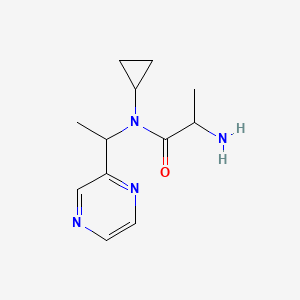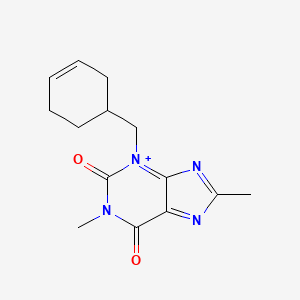
7,2'-Dimethoxy-3-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,2’-Dimethoxy-3-hydroxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are recognized for their antioxidant, anti-inflammatory, and anticancer properties. The structure of 7,2’-Dimethoxy-3-hydroxyflavone includes a 15-carbon skeleton with two phenyl rings and one heterocyclic ring, which is characteristic of flavonoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of flavones, including 7,2’-Dimethoxy-3-hydroxyflavone, often involves the oxidative cyclization of 2’-hydroxydihydrochalcones. This process can be catalyzed by palladium (II) under oxidative conditions. For instance, the use of Pd(TFA)2 and DMSO under an O2 atmosphere has been reported to facilitate the dehydrogenation and cyclization necessary to form flavones .
Industrial Production Methods: Industrial production of flavonoids like 7,2’-Dimethoxy-3-hydroxyflavone typically involves large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: 7,2’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones often involves oxidation processes.
Reduction: Reduction reactions can modify the functional groups on the flavone structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidants like iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of flavanones yields flavones, while reduction can lead to the formation of dihydroflavones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in the study of flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products
Wirkmechanismus
The biological effects of 7,2’-Dimethoxy-3-hydroxyflavone are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation and cell proliferation. For instance, it may inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . Additionally, its antioxidant activity helps in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Comparison: 7,2’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to similar compounds, it may exhibit different levels of antioxidant and anticancer activities, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C17H14O5 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
3-hydroxy-7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-11-14(9-10)22-17(16(19)15(11)18)12-5-3-4-6-13(12)21-2/h3-9,19H,1-2H3 |
InChI-Schlüssel |
AUHNLDYVWGLTFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)


![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)

![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)





